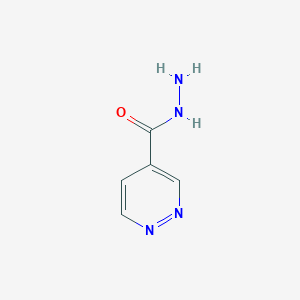

Pyridazine-4-carbohydrazide

Description

Contextual Significance of Pyridazine (B1198779) Heterocycles in Chemical Science

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, is a heterocyclic scaffold that has attracted considerable interest in chemical science. nih.govblumberginstitute.org Its unique physicochemical properties, including a high dipole moment, weak basicity, and the capacity for robust dual hydrogen-bonding, make it a valuable component in drug design. nih.govresearchgate.net These characteristics can be pivotal in drug-target interactions. nih.gov The pyridazine ring is often considered a bioisostere for other aromatic systems, such as the phenyl ring, offering a less lipophilic alternative. nih.gov

The inherent polarity of the pyridazine nucleus and its potential to mitigate interactions with the hERG potassium channel, a common cause of cardiac toxicity, add to its appeal in drug discovery. nih.gov A significant portion of FDA-approved drugs, estimated at 59%, contain a nitrogen-containing heterocyclic ring, highlighting the importance of scaffolds like pyridazine. mdpi.com The versatility of the pyridazine ring allows for its use as a core structural element or as a pharmacophoric moiety. nih.gov Several approved drugs incorporate the pyridazine ring, underscoring its therapeutic relevance. nih.govblumberginstitute.org

Fundamental Research Landscape of Hydrazide Functionalities

The hydrazide functional group (-CONHNH2) is a cornerstone in medicinal chemistry, recognized for its role in the synthesis of a wide array of biologically active compounds. mdpi.comrjptonline.org Hydrazides are key intermediates in the synthesis of various heterocyclic systems like oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com This functional group and its derivatives, particularly hydrazones, are known to exhibit a broad spectrum of pharmacological activities. mdpi.comrjptonline.orgmdpi.com

The reactivity of the hydrazide moiety, which contains two nitrogen atoms with differing nucleophilicity, allows for diverse chemical transformations. mdpi.com This versatility has been exploited to create extensive libraries of compounds for biological screening. mdpi.com The hydrazide group is a feature of several established drugs, demonstrating its clinical significance. frontiersin.org Research has consistently shown that the incorporation of a hydrazide or hydrazone moiety can lead to compounds with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others. mdpi.comrjptonline.orgmdpi.com

Current Research Trajectories and Scholarly Interests in Pyridazine-4-Carbohydrazide Analogues

Pyridazine-4-carbohydrazide, which combines the key features of both a pyridazine ring and a hydrazide functional group, has become a focal point for the design and synthesis of novel therapeutic agents. Current research is heavily focused on creating analogues of this compound to explore and enhance its biological activities. auctoresonline.orgauctoresonline.org

One major area of investigation is the development of Schiff base derivatives, formed by the condensation of Pyridazine-4-carbohydrazide with various aldehydes and ketones. auctoresonline.orgcmjpublishers.com These modifications aim to alter properties such as lipophilicity, which can influence a compound's ability to penetrate bacterial cell walls, and to introduce new pharmacophoric elements. mdpi.com The resulting hydrazone derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. auctoresonline.orgauctoresonline.org

Another significant research trajectory involves the synthesis of hybrid molecules that link Pyridazine-4-carbohydrazide to other bioactive scaffolds. nih.govrsc.org This molecular hybridization strategy aims to create dual-action compounds or to enhance the activity of the parent molecules. nih.gov For instance, linking it to other antimicrobial agents has been shown to improve efficacy against drug-resistant bacterial strains. nih.govrsc.org

Computational methods, including molecular docking and in-silico screening, are increasingly being used to guide the design of new Pyridazine-4-carbohydrazide analogues. auctoresonline.orgauctoresonline.orgcmjpublishers.com These approaches help in predicting the binding affinities of designed compounds to biological targets and in evaluating their drug-likeness and pharmacokinetic profiles. auctoresonline.orgauctoresonline.org

The broad and varied biological activities reported for derivatives of Pyridazine-4-carbohydrazide ensure that it will remain a subject of intense scholarly interest. The ongoing research continues to uncover new potential applications for this versatile chemical scaffold.

Detailed Research Findings

The academic exploration of Pyridazine-4-carbohydrazide and its analogues has yielded a wealth of data on their potential therapeutic applications. The following tables summarize key research findings in the areas of antimicrobial and anticancer activities.

Antimicrobial Activity of Pyridazine-4-Carbohydrazide Derivatives

Researchers have extensively investigated the antimicrobial properties of compounds derived from Pyridazine-4-carbohydrazide. These studies often involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Derivative Type | Target Organism(s) | Key Findings | Reference(s) |

| Hydrazide-hydrazones | Mycobacterium tuberculosis, Candida albicans, Staphylococcus aureus, Escherichia coli | Some derivatives showed greater antifungal potential than the parent compound, particularly against C. albicans. | mdpi.com |

| Sulphonyl and Benzoyl Derivatives | Gram-positive and Gram-negative bacteria, Candida species | Sulphonyl derivatives exhibited moderate to good activity against various bacterial strains. A trimethylbenzene sulfonyl derivative showed good antifungal activity. | researchgate.net |

| Quaternary Analogs | Escherichia coli, Staphylococcus epidermidis | Certain derivatives with specific substitutions (electronegative atoms, bulky lipophilic groups) displayed moderate to good antibacterial activity. | wisdomlib.org |

| Linked to other antimicrobial agents | Drug-susceptible and multidrug-resistant Mycobacterium tuberculosis | Many derivatives showed potent antimycobacterial activity, with some outperforming the standard drug Isoniazid. | nih.govrsc.org |

Anticancer Activity of Pyridazine-4-Carbohydrazide Analogues

The potential of Pyridazine-4-carbohydrazide analogues as anticancer agents is another significant area of research. These studies typically involve evaluating the cytotoxic effects of the compounds on various cancer cell lines, often reported as the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

| Derivative Type | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Imidazopyridine carbohydrazide (B1668358) derivatives | Breast cancer (MCF-7), Colon cancer (HT-29), Leukemia (K562) | A derivative with a 4-bromophenyl group showed significant cytotoxic potential against MCF-7 and HT-29 cells. | nih.gov |

| Furan-bearing carbohydrazide derivatives | Human lung cancer (A549) | One compound demonstrated significant anticancer effects on A549 cells without showing cytotoxicity to normal cells. | dergipark.org.tr |

| Pyrazole-fused derivatives | Various human cancer cell lines | A pyrazole (B372694) derivative was most active against the MCF7 breast cancer cell line. | sci-hub.se |

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-8-3-4/h1-3H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXCEDUUIKXNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665546 | |

| Record name | Pyridazine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56932-26-4 | |

| Record name | Pyridazine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridazine 4 Carbohydrazide and Its Derivatives

Regioselective Synthesis of Substituted 2,3-Dihydropyridazine-4-Carbohydrazides

The controlled synthesis of substituted 2,3-dihydropyridazine-4-carbohydrazides is crucial for establishing structure-activity relationships in drug discovery programs. Regioselectivity, the ability to control the orientation of substituents on the pyridazine (B1198779) ring, is a key challenge and a primary focus of synthetic efforts.

One-Pot Multicomponent Reaction Approaches

A highly efficient and regioselective method for the synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives has been developed utilizing a one-pot, three-component reaction. This approach involves the condensation of arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine (B92270) at room temperature. This method is notable for its operational simplicity, use of readily available starting materials, and generally good to excellent yields.

The reaction proceeds smoothly in pyridine, which acts as both the solvent and a catalyst, facilitating the initial Knoevenagel condensation between the arylglyoxal and the dialkylmalonate. The subsequent cyclization with hydrazine hydrate and intramolecular aminolysis of the ester group leads to the formation of the desired pyridazinone ring with a carbohydrazide (B1668358) moiety at the 4-position. The high regioselectivity is attributed to the differential reactivity of the two carbonyl groups of the arylglyoxal, with the aldehyde carbonyl being more susceptible to nucleophilic attack by the enolate of the dialkylmalonate.

A variety of arylglyoxals with different substituents on the aromatic ring have been successfully employed in this reaction, demonstrating the versatility of this method for generating a library of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides.

Table 1: Examples of Synthesized 6-Aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides

| Aryl Group (Ar) | R Group (Alkyl) | Yield (%) |

| C₆H₅ | CH₃ | 85 |

| 4-ClC₆H₄ | CH₃ | 92 |

| 4-BrC₆H₄ | C₂H₅ | 90 |

| 4-CH₃OC₆H₄ | CH₃ | 88 |

| 3-NO₂C₆H₄ | C₂H₅ | 75 |

Exploration of Reaction Mechanism and Stereochemical Outcomes

The proposed mechanism for the one-pot synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides begins with the pyridine-catalyzed Knoevenagel condensation of an arylglyoxal with a dialkylmalonate. This is followed by a Michael addition of hydrazine to the resulting α,β-unsaturated dicarbonyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom of hydrazine onto one of the ester carbonyl groups, followed by elimination of an alcohol molecule, forms the pyridazinone ring. The final step involves the hydrazinolysis of the remaining ester group to yield the carbohydrazide.

The regioselectivity of this reaction is a key feature, consistently yielding the 6-aryl isomer. This is dictated by the initial nucleophilic attack of the malonate enolate on the more electrophilic aldehyde carbonyl of the arylglyoxal. While this methodology provides excellent regiocontrol, the stereochemical outcomes at any potential chiral centers that might be formed during the reaction have not been extensively detailed in the reviewed literature. The primary focus has been on the control of substituent placement on the heterocyclic ring.

Derivatization Strategies for Pyridazinone Scaffolds

The pyridazinone core serves as a versatile scaffold for further chemical modifications, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity. Derivatization can be achieved at both the nitrogen and carbon atoms of the pyridazinone ring.

Functionalization at Nitrogen and Carbon Centers

Nitrogen Functionalization: The nitrogen atoms of the pyridazinone ring, particularly the N-2 position, are common sites for functionalization. N-alkylation can be achieved using various alkyl halides in the presence of a base. For instance, reaction with ethyl bromoacetate can introduce an ester functionality, which can be further hydrolyzed to a carboxylic acid or reacted with hydrazine to form a hydrazide, thereby extending the side chain at the nitrogen atom. More advanced methods, such as copper-catalyzed metallaphotoredox reactions, offer a general platform for N-alkylation with a broad range of primary, secondary, and tertiary alkyl bromides under mild, visible-light-induced conditions.

Carbon Functionalization: Direct C-H functionalization of the pyridazinone scaffold represents a modern and efficient strategy for derivatization. Using the pyridazinone moiety as an internal directing group, palladium-catalyzed C-H activation can lead to ortho-selective arylation, olefination, and halogenation of an appended aryl ring. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at specific positions of the pyridazine ring, provided a suitable handle like a halogen atom is present. For example, palladium-catalyzed aminocarbonylation of brominated pyridazinones can introduce amide functionalities.

Library Synthesis for Diversity-Oriented Research

The development of synthetic strategies amenable to combinatorial chemistry is crucial for generating large libraries of pyridazinone derivatives for high-throughput screening. One such approach is the creation of DNA-encoded libraries (DELs). A facile synthesis of pyridazinone-focused DELs has been demonstrated, showcasing the compatibility of pyridazinone synthesis with the constraints of DNA-based encoding. This allows for the generation of vast libraries of diverse pyridazinone derivatives, which can be screened against various biological targets to identify novel hits. The operational simplicity of multicomponent reactions, as described in section 2.1.1, also lends itself well to the principles of diversity-oriented synthesis, enabling the rapid generation of a multitude of analogues by simply varying the starting materials.

General Synthetic Routes for Carbohydrazide Derivatization

The carbohydrazide moiety of Pyridazine-4-carbohydrazide is a versatile functional group that can be readily derivatized to a wide range of other functionalities, most notably acylhydrazones. The condensation of the carbohydrazide with various aldehydes and ketones is a straightforward and widely used method to generate N'-substituted derivatives. nih.gov This reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid. nih.gov

This derivatization is a common strategy in medicinal chemistry to introduce diverse structural motifs and modulate the physicochemical properties of the parent molecule. The resulting acylhydrazones possess a –CO–NH–N=CH– pharmacophore, which is present in numerous biologically active compounds. The reaction of 1,4,5,6-tetrahydro-6-pyridazinone-3-carboxylic acid hydrazides and 1,6-dihydro-6-pyridazinone-3-carboxylic acid hydrazides with various substituted 3-formyl chromones and 1-phenyl-3-aryl-4-formylpyrazoles has been shown to produce novel aldehyde hydrazones. researchgate.net

The structural diversity of the resulting acylhydrazones can be easily expanded by employing a wide array of commercially available or synthetically accessible aldehydes and ketones. This approach allows for the systematic exploration of the structure-activity relationships of pyridazine-4-carbohydrazide derivatives.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of Pyridazine-4-carbohydrazide. The techniques probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them.

The spectrum of Pyridazine-4-carbohydrazide is characterized by contributions from the pyridazine (B1198779) ring and the carbohydrazide (B1668358) side chain.

Pyridazine Ring Vibrations : The parent pyridazine molecule exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations produce a series of bands in the 1600–1400 cm⁻¹ region. Ring breathing and deformation modes are also observed at lower frequencies. researchgate.netcore.ac.uk

Carbohydrazide Group Vibrations : This functional group introduces several distinct and intense bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) functionalities are expected to appear as multiple bands in the 3400–3100 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching (Amide I band) is anticipated around 1650 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations also provide characteristic signals at lower wavenumbers.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretching | 3400 - 3100 | -NH-NH₂ |

| Aromatic C-H Stretching | 3100 - 3000 | Pyridazine Ring |

| C=O Stretching (Amide I) | ~1650 | -C(O)NH- |

| N-H Bending (Amide II) | ~1600 - 1550 | -NH-NH₂ |

| C=C, C=N Stretching | 1600 - 1400 | Pyridazine Ring |

| C-N Stretching | 1400 - 1200 | Pyridazine-Carbonyl, Carbonyl-Hydrazide |

| Ring Breathing/Deformation | 1000 - 600 | Pyridazine Ring |

This table presents expected values based on characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete and unambiguous assignment of all proton and carbon signals in Pyridazine-4-carbohydrazide can be achieved. nih.govorganicchemistrydata.org

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Pyridazine Ring Protons : The pyridazine ring features three aromatic protons. Due to the electronegativity of the adjacent nitrogen atoms, these protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.5 and δ 9.5 ppm. researchgate.net The proton at position 3, being flanked by two nitrogen atoms (in the 1,2-diazine system), would likely be the most deshielded. The protons at positions 5 and 6 would show characteristic splitting patterns based on their coupling to each other (ortho-coupling) and to the proton at position 3 (meta- and para-coupling).

Carbohydrazide Protons : The protons of the hydrazide moiety (-NH-NH₂) are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They typically appear as broad singlets.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Pyridazine Ring Carbons : The four carbon atoms of the pyridazine ring are expected to have distinct chemical shifts, generally in the aromatic region (δ 120–160 ppm). The carbon atom at position 4, attached to the electron-withdrawing carbohydrazide group, would be significantly influenced. chemicalbook.com

Carbonyl Carbon : The carbon of the C=O group is characteristically found further downfield, typically in the range of δ 160–170 ppm.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H3 | Highly downfield (e.g., >9.0) | C3: Downfield |

| H5 | Aromatic region | C5: Aromatic region |

| H6 | Aromatic region | C6: Aromatic region |

| -NH- | Variable, broad | C4: Aromatic region, influenced by substituent |

| -NH₂ | Variable, broad | C=O |

This table presents expected chemical shift ranges based on the analysis of pyridazine and related structures. researchgate.netchemicalbook.com

Electronic Spectroscopy for Conjugation and Chromophoric Analysis (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of Pyridazine-4-carbohydrazide by measuring the absorption of light corresponding to electronic transitions. The pyridazine ring is a chromophore that exhibits characteristic π→π* and n→π* transitions. researchgate.net

The gas-phase UV spectrum of the parent pyridazine shows absorption in the 240-250 nm and 300-350 nm ranges. nist.gov For Pyridazine-4-carbohydrazide in solution, the π→π* transitions, originating from the conjugated system of the pyridazine ring, are expected to produce strong absorption bands in the UV region. The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms of the ring and the oxygen of the carbonyl group, are weaker and typically appear at longer wavelengths. researchgate.net The presence of the carbohydrazide substituent, which can extend the conjugation, may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridazine.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of Pyridazine-4-carbohydrazide. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), allowing for the unambiguous determination of its molecular formula.

For Pyridazine-4-carbohydrazide, with the molecular formula C₅H₆N₄O, the calculated exact mass of the neutral molecule is 138.05416 Da. HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 139.06199. Analysis of the fragmentation pattern in the mass spectrum would further corroborate the structure, with likely initial losses corresponding to parts of the carbohydrazide side chain, such as the loss of NHNH₂.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com Although a specific crystal structure for Pyridazine-4-carbohydrazide has not been found in the surveyed literature, this technique would provide definitive data on bond lengths, bond angles, and torsion angles.

Analysis of related pyridazine derivatives reveals that the six-membered ring is planar. growingscience.commdpi.com A crystal structure of Pyridazine-4-carbohydrazide would confirm the planarity of its pyridazine ring and determine the conformation of the carbohydrazide substituent relative to the ring. Furthermore, it would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the carbohydrazide moiety, which dictate the crystal packing arrangement.

Computational Chemistry and in Silico Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties, from optimized geometry to spectroscopic signatures. DFT calculations for Pyridazine-4-carbohydrazide are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to ensure a high degree of accuracy. researchgate.netscispace.comphyschemres.org

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For Pyridazine-4-carbohydrazide, this process involves calculating bond lengths, bond angles, and dihedral angles that define its shape.

The molecule consists of a planar pyridazine (B1198779) ring linked to a flexible carbohydrazide (B1668358) side chain. The primary conformational flexibility arises from rotation around the C-C and C-N single bonds of the hydrazide moiety. Computational analysis of the conformational energy landscape would reveal the most stable conformers, which are crucial for understanding how the molecule might interact with biological targets. Studies on related hydrazide structures indicate that planar or near-planar arrangements are often energetically favored due to conjugation between the aromatic ring and the hydrazide group.

Table 1: Key Geometrical Parameters for Optimization

| Parameter | Description | Expected Significance for Pyridazine-4-carbohydrazide |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, N-N, C-N). | Defines the core structure and bond strengths. The C=O and N-N lengths are critical for the hydrazide's chemical character. |

| Bond Angles | The angle formed between three connected atoms. | Determines the molecule's overall shape and steric properties. |

| Dihedral Angles | The angle between two intersecting planes, crucial for defining molecular conformation. | Rotation around the C(ring)-C(carbonyl) and C-N bonds determines the orientation of the hydrazide group relative to the pyridazine ring. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. libretexts.orgmsu.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For Pyridazine-4-carbohydrazide, the HOMO is expected to be localized primarily on the electron-rich carbohydrazide moiety, particularly the lone pair electrons of the terminal nitrogen atom. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridazine ring. wuxibiology.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited and participate in chemical reactions. researchgate.net

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors

| Parameter | Symbol | Definition | Chemical Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that align with intuitive chemical concepts like bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular and intermolecular interactions, such as hyperconjugative effects and charge transfer. scispace.comchemicaljournal.org

Table 3: Typical NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

|---|---|---|---|

| LP(N) | π*(C=O) | Lone Pair → Antibonding Pi | Indicates delocalization of nitrogen lone pair electrons into the carbonyl group, enhancing stability. |

| LP(O) | σ*(N-N) | Lone Pair → Antibonding Sigma | Represents hyperconjugation that stabilizes the hydrazide linkage. |

| π(C=C)ring | π*(C=N)ring | Pi → Antibonding Pi | Describes electron delocalization within the pyridazine ring system. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For Pyridazine-4-carbohydrazide, the MEP map is expected to show strong negative potential (red/yellow) around the carbonyl oxygen and the two nitrogen atoms of the pyridazine ring, identifying them as sites for hydrogen bond accepting. researchgate.net Conversely, the hydrogen atoms of the amine group (-NH2) and the amide group (-NH-) would exhibit positive potential (blue), marking them as hydrogen bond donor sites.

DFT calculations are highly effective at predicting vibrational spectra (e.g., Infrared and Raman), which serve as a molecular fingerprint. mdpi.com By computing the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. wisc.edu These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental data to confirm the molecular structure.

For Pyridazine-4-carbohydrazide, key vibrational modes would include the C=O stretching of the carbonyl group, N-H stretching of the amine and amide groups, and various stretching and bending modes associated with the pyridazine ring.

Table 4: Predicted Vibrational Frequencies of Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (-NH2) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amide (-NH-) | N-H Stretch | 3100 - 3300 |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1700 |

| Pyridazine Ring | C=N and C=C Ring Stretches | 1400 - 1600 |

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is essential in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target interactions.

A docking simulation of Pyridazine-4-carbohydrazide into a hypothetical protein active site would aim to identify the most stable binding pose and quantify the binding affinity. The interactions would likely be dominated by hydrogen bonds formed by the carbohydrazide moiety and the pyridazine nitrogens. nih.govnih.gov The pyridazine ring could also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The results of such simulations are critical for guiding the design of more potent and selective derivatives.

Table 5: Potential Ligand-Target Interactions for Pyridazine-4-carbohydrazide

| Interaction Type | Ligand Functional Group(s) Involved | Potential Protein Residues |

|---|---|---|

| Hydrogen Bond Donor | Amine (-NH2), Amide (-NH-) | Asp, Glu, Ser, Thr (side chain carbonyls or hydroxyls) |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O), Pyridazine Nitrogens | Arg, Lys, His, Ser, Thr (side chain amines or hydroxyls) |

| π-π Stacking | Pyridazine Ring | Phe, Tyr, Trp (aromatic side chains) |

| Hydrophobic Interactions | Pyridazine Ring (C-H bonds) | Ala, Val, Leu, Ile (aliphatic side chains) |

Prediction of Binding Modes and Interaction Mechanisms

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or DNA. This method allows for the detailed visualization of binding modes and the elucidation of key interaction mechanisms that stabilize the ligand-target complex. For derivatives of Pyridazine-4-carbohydrazide, docking studies have been instrumental in understanding their mechanism of action against various biological targets.

For instance, in the exploration of pyrazole-clubbed Pyridine-4-carbohydrazide derivatives as antitubercular agents, molecular docking was performed against the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov These in silico studies revealed that the derivatives fit within the binding pocket of InhA, forming critical interactions with key amino acid residues. The binding is often characterized by a network of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking, facilitated by the pyridine (B92270) and attached heterocyclic rings. cmjpublishers.com The pyridine ring's nitrogen atoms frequently act as hydrogen bond acceptors, a common interaction pattern for this class of compounds. cmjpublishers.com

Similarly, docking studies of Pyridazine-4-carbohydrazide Schiff base derivatives with DNA have shown a preference for binding within the minor groove, a characteristic of many DNA-targeting agents. researchgate.net The simulations identified that the planar aromatic structures of these compounds are crucial for effective intercalation and interaction with the DNA base pairs. researchgate.net

Evaluation of Binding Affinities and Energetics

Beyond predicting the binding pose, molecular docking provides a quantitative estimation of the binding affinity, often expressed as a binding energy score (e.g., kcal/mol) or Gibbs free energy (ΔG). mdpi.com These values represent the energetic favorability of the ligand-target interaction, with lower (more negative) values indicating a stronger and more stable binding. This allows for the ranking of different derivatives and prioritization of the most promising candidates for synthesis and experimental testing. researchgate.net

In studies of pyrazolo[3,4-b]pyridine-6-carbohydrazide derivatives targeting the α-amylase enzyme, molecular docking simulations provided binding affinity values that correlated well with in vitro inhibitory activity. mdpi.com For example, derivatives with strong predicted binding affinities demonstrated lower IC50 values in enzymatic assays. mdpi.com The calculated negative Gibbs free energy values for the interaction of certain Pyridazine-4-carbohydrazide derivatives with genomic DNA, ranging from -6.3×10⁴ to -7.4×10⁴ M⁻¹, indicated that these binding events were spontaneous and energetically favorable. researchgate.net

| Compound Derivative | Target | Binding Affinity (ΔG, kJ/mol) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative 6b | α-amylase | -7.33 | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative 6c | α-amylase | -6.97 | mdpi.com |

| Standard Drug (Acarbose) | α-amylase | -5.57 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. kfupm.edu.sa By identifying key molecular descriptors (physicochemical properties such as electronic, steric, and hydrophobic features) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. nih.gov

For Pyridazine-4-carbohydrazide derivatives, QSAR studies have been employed to design more effective antitubercular agents. nih.gov In one such study, a robust QSAR model was developed for pyrazole-based Pyridine-4-carbohydrazide compounds, correlating their structural features with their minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. nih.gov These models help to elucidate which substituents and structural modifications are likely to enhance or diminish the desired biological effect. For the broader class of pyridazine derivatives, QSAR models have been successfully developed for various activities, including corrosion inhibition, by relating molecular descriptors obtained from density functional theory (DFT) calculations to experimental efficiencies. kfupm.edu.sa The statistical validity of these models is crucial and is typically assessed using parameters like the correlation coefficient (R²) and cross-validation coefficient (Q²). nih.gov

In Silico Approaches for Biological Activity Prediction

In the early stages of drug discovery, it is beneficial to predict the entire spectrum of biological activities a compound might possess. In silico tools such as PASS (Prediction of Activity Spectra for Substances) are used for this purpose. cmjpublishers.com Based on the structural formula of a compound, PASS predicts a wide range of potential pharmacological effects and mechanisms of action by comparing the structure to a large database of known biologically active substances. ijsdr.org The output is given as a probability for a compound to be active (Pa) or inactive (Pi) for a particular activity. mdpi.com

For a designed series of Pyridazine-4-carbohydrazide Schiff base derivatives (coded INH01-INH19), the PASS tool was employed to predict their therapeutic potential. cmjpublishers.com The analysis revealed that several derivatives, notably INH03, INH09, INH14, and INH19, were predicted to have high activity across multiple therapeutic categories, including antibacterial, antiviral, anti-inflammatory, and anticancer treatments. cmjpublishers.com This broad predicted activity spectrum highlights the versatility of the Pyridazine-4-carbohydrazide scaffold and positions its derivatives as strong candidates for further investigation against a variety of diseases. cmjpublishers.com

| Compound | Predicted Biological Activity | Probability to be Active (Pa) | Reference |

|---|---|---|---|

| INH03, INH09, INH14, INH19 | Antibacterial | High | cmjpublishers.com |

| Antiviral | High | cmjpublishers.com | |

| Anticancer | High | cmjpublishers.com | |

| Emodin (Example Compound) | CYP2C12 substrate | 0.932 | ijsdr.org |

| Isobavachalcone (Example Compound) | Apoptosis agonist | 0.858 | ijsdr.org |

Reactivity Mechanisms and Derivatization Pathways

Condensation Reactions Involving the Hydrazide Moiety

The hydrazide group (-CONHNH₂) of Pyridazine-4-carbohydrazide is a potent nucleophile, making it highly reactive toward electrophilic species, most notably the carbonyl group of aldehydes and ketones. This reactivity is the basis for condensation reactions, which are fundamental in forming N-acylhydrazone derivatives, also known as Schiff bases. nih.gov

The mechanism of this reaction begins with the nucleophilic attack of the terminal nitrogen atom (-NH₂) of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms an unstable tetrahedral intermediate known as a carbinolamine. Subsequently, this intermediate undergoes dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N), which characterizes the resulting N-acylhydrazone. nih.gov These reactions are typically catalyzed by a small amount of acid.

The condensation of Pyridazine-4-carbohydrazide with various aromatic aldehydes leads to the synthesis of a wide array of Schiff bases with diverse substitution patterns. These derivatives are significant in medicinal chemistry and materials science. nih.gov

Table 1: Examples of Condensation Reactions with Pyridazine-4-carbohydrazide

| Reactant 1 | Reactant 2 (Aldehyde) | Product Class | Key Feature |

|---|---|---|---|

| Pyridazine-4-carbohydrazide | Benzaldehyde | N'-benzylidene-pyridazine-4-carbohydrazide | Formation of a C=N bond |

| Pyridazine-4-carbohydrazide | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)pyridazine-4-carbohydrazide | Incorporation of an electron-withdrawing group |

| Pyridazine-4-carbohydrazide | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)pyridazine-4-carbohydrazide | Incorporation of an electron-donating group |

| Pyridazine-4-carbohydrazide | 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)pyridazine-4-carbohydrazide | Potential for intramolecular hydrogen bonding |

Cycloaddition Reactions for Novel Heterocyclic Ring Systems

The pyridazine (B1198779) ring, being an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms, can participate in specific types of cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions. quora.comthieme-connect.de In this type of [4+2] cycloaddition, the electron-poor pyridazine ring acts as the diene component, reacting with an electron-rich dienophile (an alkene or alkyne). organic-chemistry.orgnih.govrsc.org

This reactivity is a powerful tool for constructing fused heterocyclic systems. The reaction typically proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, often with the extrusion of a stable molecule like nitrogen gas, to yield a new aromatic ring fused to or derived from the original pyridazine structure. nih.govrsc.org Research has demonstrated that pyridazine derivatives with appropriate side chains can undergo intramolecular Diels-Alder reactions to form various fused systems like indolines and benzofurans. mdpi.comresearchgate.net

Furthermore, pyridazine derivatives can also act as dipolarophiles in [3+2] cycloaddition reactions. mdpi.com When reacting with 1,3-dipoles, this pathway leads to the formation of five-membered heterocyclic rings fused to the pyridazine core, expanding the structural diversity of accessible compounds. mdpi.com

Table 2: Cycloaddition Pathways Involving the Pyridazine Ring

| Reaction Type | Role of Pyridazine | Reactant Partner | Resulting System |

|---|---|---|---|

| Inverse-Electron-Demand [4+2] Cycloaddition | Diene | Electron-rich alkene/alkyne | Fused six-membered rings (e.g., benzene, pyridine) |

| Intramolecular [4+2] Cycloaddition | Diene | Tethered alkene/alkyne side chain | Fused bicyclic or tricyclic systems |

| [3+2] Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., azide (B81097), nitrile oxide) | Fused five-membered rings (e.g., triazole, oxadiazole) |

Mechanism-Based Design of Reactive Intermediates

Pyridazine-4-carbohydrazide serves as a valuable precursor for the mechanism-based design of reactive intermediates, which can be trapped in situ to generate complex heterocyclic structures. A key transformation in this context is the conversion of the carbohydrazide (B1668358) moiety into a carbonyl azide (-CON₃). This is typically achieved by treating the carbohydrazide with nitrous acid (generated from sodium nitrite (B80452) and a mineral acid) at low temperatures. nih.gov

The resulting Pyridazine-4-carbonyl azide is a versatile but potentially hazardous intermediate. researchgate.net Upon thermal or photochemical activation, it undergoes a Curtius rearrangement, a concerted process involving the loss of nitrogen gas (N₂) and the migration of the pyridazine ring to the nitrogen atom, forming a highly reactive isocyanate intermediate (-N=C=O). wikipedia.orgnih.gov

This isocyanate is a powerful electrophile and can be readily trapped with various nucleophiles. For instance, reaction with water hydrolyzes the isocyanate to form a 4-aminopyridazine, while reaction with alcohols or amines yields stable carbamate (B1207046) or urea (B33335) derivatives, respectively. thieme-connect.dewikipedia.org

The carbohydrazide can also be used to construct other five-membered heterocycles directly. Reaction with reagents like carbon disulfide can lead to the formation of oxadiazole rings, while other cyclizing agents can produce triazoles or thiadiazoles, depending on the specific reaction conditions and reagents used. organic-chemistry.orgmdpi.comnih.gov

Table 3: Generation and Reaction of Intermediates from Pyridazine-4-carbohydrazide

| Precursor | Reagent(s) | Reactive Intermediate | Subsequent Reaction | Final Product Class |

|---|---|---|---|---|

| Pyridazine-4-carbohydrazide | NaNO₂ / HCl | Pyridazine-4-carbonyl azide | Curtius Rearrangement (Heat) | Pyridazin-4-yl isocyanate |

| Pyridazin-4-yl isocyanate | H₂O | - | Hydrolysis | 4-Aminopyridazine |

| Pyridazin-4-yl isocyanate | R-OH (Alcohol) | - | Alcoholysis | Pyridazinyl Carbamate |

| Pyridazine-4-carbohydrazide | CS₂ / Base | - | Cyclization | Pyridazinyl-oxadiazole-thione |

Coordination Chemistry and Ligand Properties

Pyridazine-4-Carbohydrazide as a Ligand in Metal Complexation

There is no available scientific literature detailing the use of pyridazine-4-carbohydrazide as a ligand in metal complexation. The existing research on related compounds, such as pyrazine-2-carbohydrazide (B1222964) derivatives, indicates that the hydrazide moiety and the nitrogen atoms of the heterocyclic ring are potential coordination sites. However, no studies have been found that specifically investigate the binding affinity, stability constants, or general complex-forming ability of pyridazine-4-carbohydrazide with various metal ions.

Synthesis and Characterization of Metal Complexes

Consistent with the lack of information on its role as a ligand, no methods for the synthesis of metal complexes involving pyridazine-4-carbohydrazide have been reported. Consequently, there is no characterization data, such as elemental analysis, magnetic susceptibility, or thermal analysis, for any metal complexes of this specific compound. Research in this area would first require the successful synthesis and isolation of such complexes.

Investigation of Chelation Modes and Coordination Geometries

Without synthesized complexes, there have been no investigations into the chelation modes or coordination geometries of pyridazine-4-carbohydrazide. It can be hypothesized that the molecule could act as a bidentate or tridentate ligand through the involvement of the pyridazine (B1198779) ring nitrogens, the carbonyl oxygen, and the terminal amino group of the hydrazide moiety. However, without experimental data from techniques like X-ray crystallography, these potential coordination modes remain purely theoretical for this specific molecule.

Biochemical Interactions and Enzyme Inhibition Mechanisms

Pyridazine-4-Carbohydrazide Derivatives as Enzyme Inhibitors

A significant area of investigation has been the role of these compounds as inhibitors of enzymes implicated in metabolic pathways. Their unique chemical architecture makes them promising candidates for the development of targeted therapeutic agents.

Xanthine (B1682287) Oxidase (XO) Inhibition Studies

A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives has been synthesized and evaluated for their inhibitory activity against xanthine oxidase (XO), an enzyme crucial for purine (B94841) metabolism. mdpi.comnih.gov The overactivity of XO leads to an excess production of uric acid, which is associated with conditions like gout.

The studies revealed that most of the tested carbohydrazide (B1668358) derivatives displayed inhibitory potency against XO within the micromolar range. mdpi.com The substitution pattern on the aryl ring was found to significantly influence the inhibitory effect. Notably, a derivative featuring a cyano group at the 3rd position of the phenyl ring emerged as a particularly potent candidate, with a half-maximal inhibitory concentration (IC50) of 1.03 μM. nih.gov In contrast, the corresponding carboxylic acid derivatives of this series showed no significant activity, highlighting the critical role of the carbohydrazide functional group for enzyme inhibition. mdpi.com

Below is a data table summarizing the xanthine oxidase inhibitory activity for selected 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives.

| Compound ID | Aryl Substituent | IC50 (μM) |

| 14 | 3-cyano-phenyl | 1.03 |

| 22a-o | Various | < 6.43 |

Note: Data is compiled from studies on a series of related derivatives. mdpi.comnih.gov Compound 14 is a specific example from the series, while the range for 22a-o indicates that all tested carbohydrazide derivatives were more potent than the allopurinol (B61711) control (IC50 = 6.43 μM).

Kinetic Analysis of Enzyme Inhibition (e.g., Lineweaver-Burk Plots)

To understand the nature of the enzyme inhibition, the most promising compounds from initial screenings were subjected to kinetic analysis. mdpi.com Such studies are essential to determine the mechanism by which the inhibitor interacts with the enzyme—whether it competes with the substrate for the active site (competitive inhibition), binds to a different site (non-competitive inhibition), or binds to the enzyme-substrate complex (uncompetitive inhibition).

A common method for this analysis is the Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation. This double reciprocal plot linearizes the relationship between substrate concentration and reaction velocity, allowing for a clearer determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). Changes in the slope and intercepts of the Lineweaver-Burk plot in the presence of an inhibitor reveal its specific mode of action. For related classes of XO inhibitors, kinetic studies have identified mixed-type inhibition mechanisms. mdpi.com

| Parameter | Description |

| Inhibition Type | Mixed-type (as determined for analogous XO inhibitors) |

| Inhibition Constant (Ki) | Specific value not available in cited literature. |

Note: While kinetic analysis was performed on the lead pyridazine-4-carbohydrazide derivative, the specific type of inhibition and the Ki value were not detailed in the available literature. The table reflects data from analogous compounds.

Molecular Mechanisms of Biological Activity

The inhibitory effect of Pyridazine-4-carbohydrazide derivatives on xanthine oxidase is underpinned by specific molecular interactions within the enzyme's active site. Molecular docking studies have provided significant insights into the binding mode of these compounds. mdpi.com

The research indicates that these derivatives bind to the XO active site through a novel interaction pattern, distinct from that of established inhibitors like febuxostat. mdpi.com The carbohydrazide moiety of the inhibitor plays a pivotal role in this binding. For instance, the derivative 6-(3-Cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide was shown to form crucial hydrogen bonds with the amino acid residues Arginine 880 (Arg880) and Glutamic acid 802 (Glu802). mdpi.com Furthermore, an interaction with the molybdenum cofactor (Mos3004), which is essential for the enzyme's catalytic activity, was also observed. mdpi.com

The inactivity of the corresponding carboxylic acid derivatives, which are only capable of interacting with Glu802, underscores the importance of the multi-point hydrogen bonding network established by the carbohydrazide group for achieving potent inhibition. mdpi.com These findings highlight a specific structure-activity relationship where the carbohydrazide group acts as a key pharmacophore for xanthine oxidase inhibition.

Structure Activity Relationship Sar and Rational Drug Design Principles

Correlating Structural Modifications with Biological Response

The core principle of SAR lies in systematically altering the chemical structure of a lead compound and observing the corresponding changes in its biological activity. For the Pyridazine-4-carbohydrazide scaffold, key areas for modification include the pyridazine (B1198779) ring, the carbohydrazide (B1668358) linker, and the terminal amino group.

Studies on various pyridazine derivatives have shown that the nature and position of substituents on the pyridazine ring are critical for activity. nih.govnih.gov For instance, the introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can affect its interaction with a biological target.

Table 1: Impact of Structural Modifications on Predicted Bioactivity of Pyridine-4-carbohydrazide Derivatives

| Compound Modification | Rationale for Modification | Observed/Predicted Impact on Biological Response | Reference |

|---|---|---|---|

| Formation of Schiff bases with substituted aldehydes | To investigate the influence of various substituents on the phenyl ring and their impact on biological activity. The imine group was used to augment lipophilic behavior. | Derivatives exhibited high predicted activity in multiple therapeutic areas, including antibacterial, antiviral, antiprotozoal, anti-inflammatory, and anticancer treatments. | cmjpublishers.com |

| Introduction of varied R groups on the phenyl ring | To vary the type, position, partition coefficient, and hydrogen bonding capacity of the substituents. | Structural modifications in some derivatives positively influenced ADME profiles compared to the parent pyridine-4-carbohydrazide. | cmjpublishers.com |

These findings suggest that a similar strategy could be applied to Pyridazine-4-carbohydrazide. By synthesizing a library of derivatives with systematic modifications, researchers can establish a clear correlation between specific structural features and the desired biological effect.

Identification of Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of a compound series is a crucial step in rational drug design. For Pyridazine-4-carbohydrazide, the key pharmacophoric features would likely include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.

While a specific pharmacophore model for Pyridazine-4-carbohydrazide is not extensively documented, studies on related pyridazinone-based compounds have utilized pharmacophore-based screening to identify potential biological targets. nih.gov In one such study, a library of pyridazinone analogues was screened against thousands of receptor-based pharmacophore models. nih.gov This "inverse virtual screening" approach helps to identify potential protein targets for a given set of molecules. nih.gov

The pyridazine ring itself possesses unique physicochemical properties that make it a valuable pharmacophoric element. nih.gov It has weak basicity, a high dipole moment that can engage in π-π stacking interactions, and a dual hydrogen-bonding capacity through its two adjacent nitrogen atoms. nih.gov The carbohydrazide moiety is also rich in hydrogen bond donors and acceptors, making it a key contributor to ligand-receptor interactions.

Key Potential Pharmacophoric Features of Pyridazine-4-carbohydrazide:

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the carbohydrazide group.

Hydrogen Bond Donors: The two amine protons of the carbohydrazide moiety.

Aromatic Ring: The pyridazine ring, which can participate in aromatic interactions.

Hydrophobic/Lipophilic Regions: Can be introduced through substituents on the pyridazine ring.

Computational Approaches in SAR Derivation

Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools to derive and understand SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are instrumental in this process.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For Pyridazine-4-carbohydrazide derivatives, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined biological data. While specific QSAR studies on Pyridazine-4-carbohydrazide are not widely reported, the methodology has been successfully applied to other pyridazine and pyrazine (B50134) derivatives. nih.govsemanticscholar.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. For Pyridazine-4-carbohydrazide, docking studies could be used to visualize how it and its derivatives might interact with the active site of a specific enzyme or receptor. This would provide insights into the key binding interactions and help explain the observed SAR. For instance, docking studies on pyridine-4-carbohydrazide derivatives have been used to predict their binding modes and affinities. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time. This can help to assess the stability of the binding interactions predicted by molecular docking.

In a study on pyridine-4-carbohydrazide derivatives, computational tools were used to predict physicochemical properties, drug-likeness, bioactivity scores, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles before their synthesis, thereby saving resources and time. cmjpublishers.com

De Novo Design Strategies Based on SAR Insights

De novo drug design involves the creation of novel molecular structures from scratch, often guided by the SAR of a known ligand or the structure of a biological target. Once a robust SAR and pharmacophore model for Pyridazine-4-carbohydrazide derivatives have been established, this information can be used to design new compounds with improved properties.

One example of a de novo design approach is the use of software like LeapFrog, which utilizes CoMFA (Comparative Molecular Field Analysis) maps to generate hypothetical cavities and new ligands. nih.gov In a study on pyridazine analogs as PTP1B inhibitors, a CoMFA model was used as a pharmacophoric model to generate a hypothetical cavity for de novo calculations, leading to the optimization of new ligands. nih.gov

A potential de novo design strategy based on Pyridazine-4-carbohydrazide could involve:

Scaffold Hopping: Replacing the pyridazine core with other heterocyclic systems while retaining the key pharmacophoric features of the carbohydrazide moiety.

Fragment-Based Growth: Using the Pyridazine-4-carbohydrazide as a starting fragment and computationally "growing" new functionalities onto it to enhance its interaction with a target binding site.

Linker Modification: Systematically altering the length, rigidity, and chemical nature of the carbohydrazide linker to optimize the orientation of the pyridazine ring and any terminal substituents.

Through the iterative application of these design principles, guided by computational and experimental feedback, novel derivatives of Pyridazine-4-carbohydrazide with enhanced therapeutic potential can be developed.

Advanced Applications in Interdisciplinary Fields

Role in Corrosion Inhibition

A thorough search of scientific databases for research specifically detailing the use of Pyridazine-4-carbohydrazide as a corrosion inhibitor did not yield any dedicated studies. While the broader family of pyridazine (B1198779) derivatives has been investigated for their anti-corrosive properties, with some showing promise in protecting various metals in acidic media, the performance and mechanism of Pyridazine-4-carbohydrazide in this capacity remain uninvestigated. The presence of nitrogen and oxygen atoms in its structure theoretically suggests a potential for adsorption on metal surfaces, a key characteristic of corrosion inhibitors. However, without experimental data, its effectiveness, optimal concentration, and performance under different corrosive environments are unknown.

Applications in Sensing and Material Science

In the realm of sensing and material science, there is a lack of specific research on the applications of Pyridazine-4-carbohydrazide. While some hydrazone derivatives based on different heterocyclic cores have been developed as chemosensors for detecting various ions and molecules, no such applications have been reported for Pyridazine-4-carbohydrazide. The development of new materials often leverages the unique structural and electronic properties of organic molecules. Pyridazine derivatives, in general, are of interest in materials science due to their electronic properties and ability to coordinate with metals. However, the specific properties of Pyridazine-4-carbohydrazide and its suitability for creating novel sensors or functional materials have not been the subject of published research.

Future Perspectives and Research Challenges

Development of Novel Synthetic Routes for Complex Analogues

A primary challenge and a significant area of future research will be the development of novel and efficient synthetic routes to access more complex and functionally diverse analogues of Pyridazine-4-carbohydrazide. While established methods provide access to the core structure, the synthesis of derivatives with intricate substitution patterns or fused ring systems often remains a hurdle. nih.govresearchgate.net

Future synthetic strategies are expected to focus on:

Skeletal Editing and Late-Stage Functionalization: A groundbreaking approach involves the direct conversion of more readily available heterocyclic systems, such as pyridines, into the pyridazine (B1198779) core through skeletal editing. nih.govresearchgate.net This strategy could revolutionize the synthesis of pyridazine derivatives by leveraging the extensive existing knowledge of pyridine (B92270) chemistry.

Catalytic Methodologies: The development of novel catalytic systems, for instance, copper-mediated C(sp3)–C(sp3) coupling reactions, will enable the construction of polysubstituted pyridazines from simple precursors in a single step. rsc.org

Flow Chemistry and Automation: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate the rapid synthesis of a library of analogues for screening purposes.

Table 10.1: Emerging Synthetic Strategies for Pyridazine Analogues

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Skeletal Editing | Direct conversion of one heterocyclic core to another (e.g., pyridine to pyridazine). nih.govresearchgate.net | Access to novel scaffolds, utilization of readily available starting materials. | Development of new reagents and reaction conditions for efficient atom replacement. |

| Catalytic C-C Coupling | Formation of carbon-carbon bonds using transition metal catalysts to introduce diverse substituents. rsc.org | High efficiency, good functional group tolerance, and atom economy. | Discovery of new catalysts and optimization of reaction conditions for broader substrate scope. |

| Photoredox Catalysis | Utilization of light to initiate chemical transformations, enabling unique bond formations. | Mild reaction conditions, access to highly reactive intermediates. | Design of new photocatalysts and exploration of novel reaction pathways. |

Deeper Mechanistic Understanding of Biological and Chemical Processes

A more profound understanding of the mechanisms through which Pyridazine-4-carbohydrazide and its derivatives exert their biological effects and undergo chemical transformations is crucial for rational drug design and the development of new synthetic methods. While the biological activities of some pyridazine-containing compounds are known, the precise molecular interactions and pathways are often not fully elucidated.

Future research in this area will likely involve:

Computational and Experimental Mechanistic Studies: The combination of high-level computational modeling, such as density functional theory (DFT), with experimental techniques like kinetic studies and isotopic labeling can provide detailed insights into reaction mechanisms. nih.govnih.gov This can help in understanding, for example, the formation of different isomers or the role of catalysts in synthetic reactions.

Structural Biology: X-ray crystallography and cryo-electron microscopy can be employed to determine the three-dimensional structures of pyridazine analogues bound to their biological targets. This information is invaluable for understanding structure-activity relationships and for the design of more potent and selective inhibitors.

Chemical Proteomics: This technique can be used to identify the protein targets of bioactive pyridazine-4-carbohydrazide derivatives within a complex biological system, thereby uncovering new therapeutic applications and potential off-target effects.

Exploration of Undiscovered Applications and Interdisciplinary Research Opportunities

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov However, the full therapeutic potential of Pyridazine-4-carbohydrazide and its derivatives is likely yet to be realized.

Future explorations are anticipated in the following areas:

New Therapeutic Areas: While research has focused on areas like anticancer and antimicrobial activities, the diverse pharmacological potential of pyridazines suggests they may be effective against a host of other diseases. nih.gov Systematic screening of pyridazine-4-carbohydrazide libraries against a wide range of biological targets could uncover novel therapeutic applications.

Agrochemicals: The pyridazine ring is a component of some herbicides. nih.gov Further investigation into the herbicidal and pesticidal properties of Pyridazine-4-carbohydrazide analogues could lead to the development of new crop protection agents.

Materials Science: The unique electronic properties of the pyridazine ring, being a π-deficient heteroaromatic system, make it an interesting building block for novel organic materials with applications in electronics and photonics. liberty.edu

Interdisciplinary collaboration will be key to unlocking these new applications. For instance, collaborations between synthetic chemists, biologists, and materials scientists will be essential for the design, synthesis, and testing of new compounds for specific applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science, and the study of Pyridazine-4-carbohydrazide will be no exception. mdpi.com These computational tools can significantly accelerate the design-synthesis-test cycle.

Key areas where AI and ML will play a transformative role include:

De Novo Drug Design: Generative AI models can design novel Pyridazine-4-carbohydrazide analogues with desired properties, such as high binding affinity for a specific biological target and favorable pharmacokinetic profiles. nih.govdigitellinc.com

Property Prediction: ML models can be trained to predict the biological activity, toxicity, and physicochemical properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. researchgate.net

Retrosynthesis Prediction: AI-powered tools can suggest synthetic routes for complex target molecules, aiding chemists in the design of efficient and practical syntheses. jelsciences.com

Table 10.2: Application of AI and Machine Learning in Pyridazine-4-carbohydrazide Research

| AI/ML Application | Description | Potential Impact |

| Generative Modeling | Algorithms that create new molecular structures with desired properties. nih.gov | Rapid exploration of novel chemical space and identification of potent and unique analogues. |

| QSPR/QSAR Modeling | Quantitative Structure-Property/Activity Relationship models that predict properties based on molecular structure. researchgate.net | Efficient screening of large virtual libraries, reducing the need for extensive experimental testing. |

| Retrosynthesis Planners | AI systems that propose synthetic pathways for a target molecule. jelsciences.com | Acceleration of the synthetic planning process and discovery of novel synthetic routes. |

The synergy between advanced synthetic chemistry, deep mechanistic understanding, broad application screening, and powerful computational tools will undoubtedly propel the field of Pyridazine-4-carbohydrazide research into a new era of discovery.

Q & A

Advanced Research Question

- Bioactivity assays : Use enzyme inhibition models (e.g., COX-2 or MAO-B) with IC50 determination via fluorometric assays. False positives may arise from aggregation; validate with dynamic light scattering .

- Toxicity screening : Hydrazide derivatives can form reactive metabolites; employ hepatocyte viability assays (e.g., MTT) and CYP450 inhibition profiling .

Contradiction note: Some studies report anti-inflammatory activity, while others highlight hepatotoxicity—dose-dependent effects require careful in vitro-in vivo extrapolation .

How can researchers resolve contradictions between computational and experimental data for Pyridazine-4-carbohydrazide?

Advanced Research Question

Discrepancies often arise from:

- Solvent neglect in DFT : Implicit solvent models (e.g., PCM) improve dipole moment alignment with experimental UV-Vis .

- Thermal motion in XRD : Compare temperature factors (B-values) with DFT vibrational frequencies to identify dynamic disorder .

Case study: A 0.05 Å deviation in C=O bond length (DFT vs. XRD) was resolved by incorporating crystal packing effects via periodic boundary conditions .

What analytical techniques validate the purity of Pyridazine-4-carbohydrazide post-synthesis?

Basic Research Question

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40), retention time ~8.2 min. Purity >98% confirmed by peak area .

- Mass spectrometry : ESI-MS [M+H]+ at m/z 153.1 (theoretical 153.06).

- Elemental analysis : %C, %H, %N within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.